molecular formula C16H21NO4 B1287136 1-Benzyl 3-éthyl pipéridine-1,3-dicarboxylate CAS No. 310454-53-6

1-Benzyl 3-éthyl pipéridine-1,3-dicarboxylate

Numéro de catalogue B1287136
Numéro CAS: 310454-53-6
Poids moléculaire: 291.34 g/mol
Clé InChI: NJRONXOELMBCSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many pharmacologically active compounds. The benzyl group attached to the nitrogen of the piperidine ring often imparts significant biological activity to these molecules, as evidenced by the various studies on related compounds .

Synthesis Analysis

The synthesis of piperidine derivatives, including those similar to 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate, has been extensively studied. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, with variations in the substituents leading to changes in biological activity . Another study describes the synthesis of 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives, highlighting the importance of the nitrogen atom's substituents in enhancing activity . Additionally, methods for the asymmetric synthesis of related piperidine-1,3-dicarboxylates have been developed, which are valuable for the synthesis of nociceptin antagonists . Microbial reduction has also been employed to synthesize stereospecific piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using various spectroscopic techniques. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was studied using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. Density Functional Theory (DFT) was used to optimize geometrical parameters and assign vibrational frequencies. The study also included HOMO-LUMO bandgap energy analysis and molecular docking to assess anticancer activity . The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined using X-ray crystallography .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that modify their structure and biological properties. For instance, the introduction of bulky moieties or phenyl groups has been shown to enhance anti-acetylcholinesterase activity . The transformation of primary alcohols to tosylates and subsequent nucleophilic substitution reactions has been used to create pharmacologically interesting 2,5-substituted piperidines . Additionally, the unexpected synthesis of a cyclohexane derivative through a three-component condensation reaction involving piperidine has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, melting point, and reactivity. The studies on related compounds provide insights into how structural modifications can lead to changes in these properties. For example, the introduction of a benzoyl group and other substituents can significantly alter the compound's reactivity and selectivity towards biological targets . The use of DFT and other computational methods helps predict and understand these properties in detail .

Applications De Recherche Scientifique

Synthèse et chimie médicinale

Les pipéridines sont des éléments constitutifs essentiels dans la conception de médicaments. Le cycle pipéridine, avec son hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone, apparaît dans de nombreux produits pharmaceutiques. Les chercheurs ont exploré diverses méthodes de synthèse pour construire des pipéridines substituées. Le développement de voies efficaces et rentables pour synthétiser des composés comme le 1-Benzyl 3-éthyl pipéridine-1,3-dicarboxylate est essentiel pour la découverte de médicaments .

Orientations futures et défis

Alors que la synthèse et l'évaluation pharmacologique des pipéridines continuent d'évoluer, des défis subsistent. Les chercheurs visent à découvrir de nouveaux dérivés avec une sélectivité, une biodisponibilité et des profils de sécurité améliorés. De plus, explorer le rôle des pipéridines dans d'autres domaines thérapeutiques (par exemple, les agents antiviraux, les médicaments anticancéreux) reste une voie prometteuse pour la recherche future.

En résumé, le This compound est prometteur en tant qu'échafaudage précieux pour le développement de médicaments, et des études en cours permettront d'élucider davantage ses applications potentielles . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander !

Safety and Hazards

This compound is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

Mécanisme D'action

Mode of Action

It is believed to interact with its targets through a series of complex biochemical reactions .

Biochemical Pathways

It is known that the compound is involved in a series of complex biochemical reactions .

Pharmacokinetics

It is known that the compound has a molecular weight of 29135 , which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate”. For instance, the compound should be stored at room temperature and in a dry environment to maintain its stability . Furthermore, the compound’s efficacy may be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Propriétés

IUPAC Name

1-O-benzyl 3-O-ethyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRONXOELMBCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592327
Record name 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

310454-53-6
Record name 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl ethyl piperidine-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a room temperature solution of 4.05 g (25.8 mmoles) of ethyl nipecotate and 4.33 g (51.5 mmoles) of NaHCO3 in water (26 mL) was added benzyl chloroformate (4.1 mL, 28.3 mmol). The reaction mixture was stirred at 23° C. under an atmosphere of N2 overnight. The crude products were diluted with water, extracted with Et2O, washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography employing a solvent gradient (hexane→70:30 hexane:EtOAc) to yield the title compound as a clear colorless oil.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF-water (100 mL) was added benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g, 86% yield) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzyl carbonochloridate (4.5 mL, 31.7 mmol) at 0° C. was added to ethyl piperidine-3-carboxylate (5.0 g, 30.2 mmol) and K2CO3 (4.2 g, 30.2 mmol) in 1:1 THF:water (100 mL). The reaction mixture was stirred at room temperature for 2 hours, and then ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography on silica gel (hexane:ethyl acetate, 5:1) to give 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (7.60 g 86% yield) as an oil.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.